

2,4-Dibromo-5-chloropyrimidine: Technical Guide & Synthetic Utility

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Compound of Interest

Compound Name: 2,4-Dibromo-5-chloropyrimidine

Cat. No.: B8089866

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Chemical Identity & Physicochemical Profile

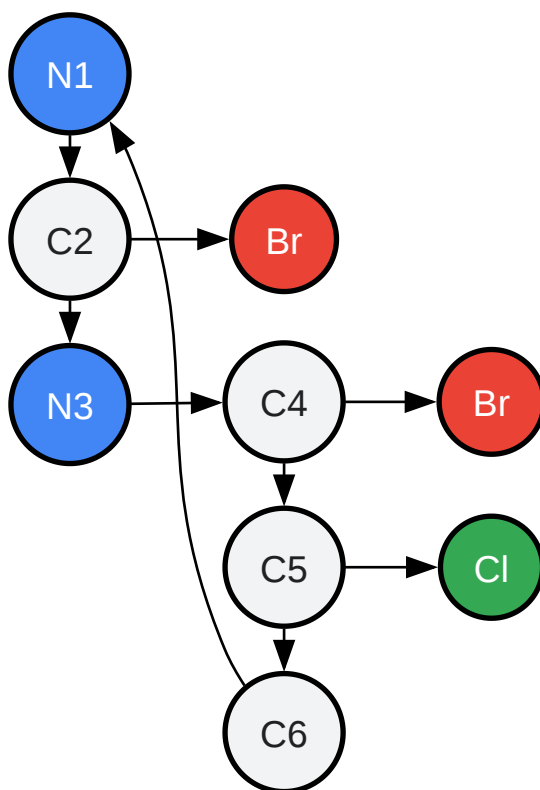
2,4-Dibromo-5-chloropyrimidine is a tri-halogenated pyrimidine scaffold.[1] Its value lies in the differential reactivity of its three halogen substituents, allowing for sequential, regioselective functionalization.[2] This "chemical programmability" makes it a critical building block for Structure-Activity Relationship (SAR) studies in drug discovery.

Core Data Table

Property	Detail
IUPAC Name	2,4-Dibromo-5-chloropyrimidine
CAS Number	1266480-96-9
Molecular Formula	C ₄ HBr ₂ ClN ₂
Molecular Weight	272.33 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DCM, DMSO, DMF; sparingly soluble in water
Storage	2–8°C, inert atmosphere (Argon/Nitrogen), moisture-sensitive

Structural Visualization

The molecule features a pyrimidine ring with bromine atoms at positions 2 and 4, and a chlorine atom at position 5.



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Figure 1: Connectivity of **2,4-Dibromo-5-chloropyrimidine** showing halogen substitution pattern.[1]

Synthesis Protocol

The synthesis of **2,4-Dibromo-5-chloropyrimidine** is typically achieved via the bromination of 5-chlorouracil. This route ensures the chlorine is pre-installed at the correct position before the ring is activated with bromine.

Step 1: Chlorination of Uracil

Objective: Install the chlorine atom at the C5 position.[3]

- Reagents: Uracil, N-Chlorosuccinimide (NCS), Acetic Acid.
- Mechanism: Electrophilic aromatic substitution. The C5 position of uracil is nucleophilic.
- Protocol:
 - Suspend Uracil (1.0 eq) in glacial acetic acid.
 - Heat to 50–60°C.
 - Add NCS (1.1 eq) portion-wise over 30 minutes.
 - Reflux for 2–4 hours.
 - Cool to room temperature; the product, 5-chlorouracil, precipitates.[4] Filter and wash with water.[3]

Step 2: Bromination to 2,4-Dibromo-5-chloropyrimidine

Objective: Convert the carbonyl oxygens at C2 and C4 into reactive bromine leaving groups.

- Reagents: 5-Chlorouracil, Phosphorus Oxybromide (POBr_3), N,N-Diethylaniline (catalyst).
- Protocol:

- Setup: Use a dry round-bottom flask with a reflux condenser and drying tube (moisture sensitive).
- Mix: Combine 5-chlorouracil (1.0 eq) with POBr₃ (3.0–4.0 eq).
- Catalysis: Add N,N-Diethylaniline (1.0 eq) dropwise.
- Reaction: Heat the neat mixture to 110–120°C for 4–6 hours. The solid slurry will melt and homogenize.
- Quench (Critical Safety): Cool to 0°C. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess POBr₃ generates HBr gas.
- Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x).
- Purification: Wash organic layer with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Reactivity & Regioselectivity

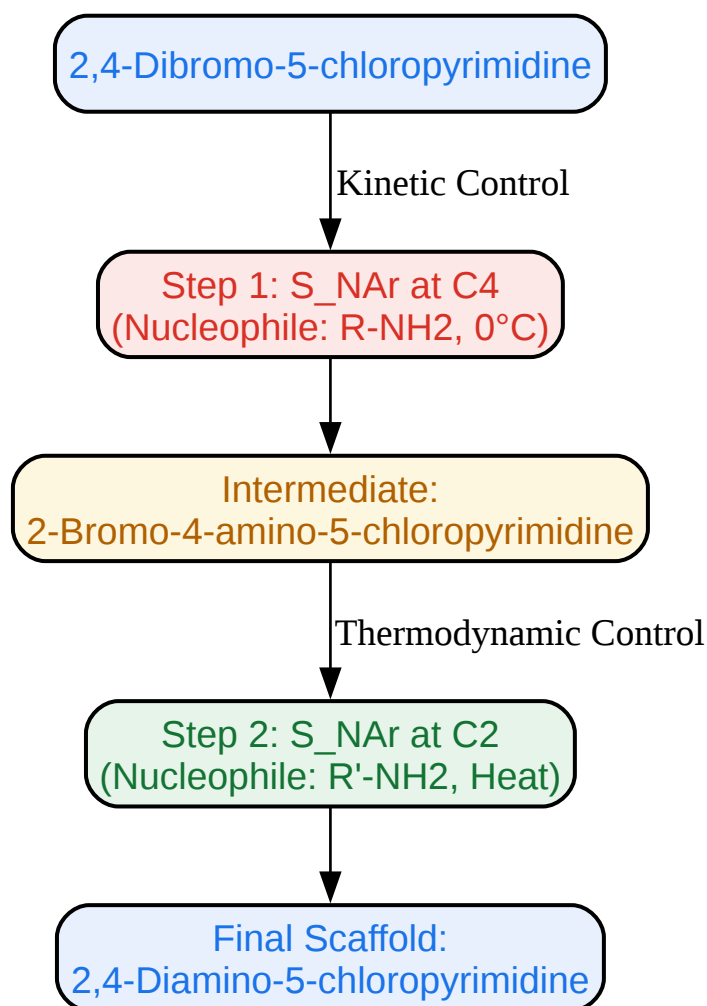
The utility of this scaffold is defined by the hierarchy of reactivity between the C4-Br, C2-Br, and C5-Cl sites.

Regioselectivity Rules (S_NAr)

In Nucleophilic Aromatic Substitution (S_NAr), the reactivity order is:

- C4-Br (Most Reactive): The C4 position is para-like to N1 and ortho-like to N3, making it highly electron-deficient. The adjacent C5-Cl (electron-withdrawing) further activates C4.
- C2-Br (Intermediate): Less reactive than C4 due to steric hindrance and electronic distribution, but can be displaced under harsher conditions or after C4 substitution.
- C5-Cl (Least Reactive): The C5-Cl bond is extremely stable against S_NAr. It is typically retained to modulate metabolic stability or serves as a handle for Palladium-catalyzed cross-coupling (Suzuki/Stille) after the bromines have been substituted.

Experimental Workflow: Sequential Functionalization



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Figure 2: Sequential displacement strategy for generating unsymmetrical pyrimidine libraries.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

This intermediate is a bioisostere for the purine ring of ATP.

- C4-Position: Typically substituted with an aniline or heterocycle that binds to the "hinge region" of the kinase ATP-binding pocket.
- C5-Chlorine: The chlorine atom is lipophilic and electron-withdrawing. It often fills a small hydrophobic pocket (gatekeeper residue) in the enzyme active site, improving potency and selectivity compared to the hydrogen-substituted analog.

- C2-Position: Used to attach solubilizing groups (e.g., piperazines, morpholines) that extend towards the solvent front, improving pharmacokinetic properties (ADME).

Case Study Logic: Library Generation

To synthesize a library of 50 potential EGFR inhibitors:

- Batch 1: React **2,4-dibromo-5-chloropyrimidine** with 10 different anilines at C4 (0°C, THF).
- Batch 2: Isolate the 10 intermediates.
- Batch 3: React each intermediate with 5 different solubilizing amines at C2 (80°C, Dioxane).
- Result: 50 unique compounds with a fixed 5-Cl core.

Safety & Handling (SDS Summary)

Hazard Class	Statement	Precaution
Skin Corr. 1B	Causes severe skin burns	Wear nitrile gloves (double gloving recommended) and lab coat.
Eye Dam. 1	Causes serious eye damage	Wear chemical safety goggles. Use a face shield if handling >1g.
Acute Tox.	Harmful if swallowed/inhaled	Handle only in a functioning fume hood.
Reactivity	Reacts violently with water	Keep dry. Quench reactions cautiously.

First Aid:

- Eye Contact: Rinse immediately with water for 15 minutes.[5] Consult an ophthalmologist.
- Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[6]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 130114675, **2,4-Dibromo-5-chloropyrimidine**. Retrieved from [[Link](#)]

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